molecular formula C9H16O3 B2428501 Ethyl 1-(1-hydroxyethyl)cyclobutane-1-carboxylate CAS No. 2411221-72-0

Ethyl 1-(1-hydroxyethyl)cyclobutane-1-carboxylate

Cat. No.: B2428501
CAS No.: 2411221-72-0
M. Wt: 172.224
InChI Key: ZPSXUMOBWINYFW-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

This compound possesses the molecular formula C₉H₁₆O₃ with a molecular weight of 172.22 daltons, as established through comprehensive analytical characterization. The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that accurately describe the structural hierarchy and substitution pattern. The base structure consists of a cyclobutane ring system bearing two substituents at the same carbon atom, creating a quaternary carbon center that significantly influences the overall molecular geometry.

The complete molecular architecture incorporates three distinct functional domains that contribute to the compound's structural complexity. The cyclobutane core provides the foundational four-membered ring structure, while the 1-hydroxyethyl substituent introduces both hydroxyl functionality and additional stereochemical considerations through its methyl-bearing carbon center. The ethyl carboxylate group completes the molecular framework by contributing ester functionality that extends the overall molecular length and provides additional conformational degrees of freedom.

The systematic name construction follows established nomenclature principles by identifying the cyclobutane ring as the parent structure, with numerical designation indicating the position of substituent attachment. The 1-(1-hydroxyethyl) portion specifies the location and nature of the hydroxyl-bearing substituent, while the carboxylate ethyl ester designation completes the functional group description. This nomenclature system ensures unambiguous identification and communication of the compound's structural features within the scientific community.

The three-dimensional molecular architecture demonstrates significant deviation from idealized tetrahedral geometry due to the constraints imposed by the four-membered ring system. The quaternary carbon center at position 1 of the cyclobutane ring experiences substantial steric crowding from the two substituent groups, leading to bond angle compression and potential conformational strain that influences the overall molecular stability and reactivity patterns.

Crystallographic Analysis and Bond Angle Strain

The structural analysis of this compound reveals significant bond angle strain characteristics inherent to cyclobutane-containing systems. Cyclobutane rings exhibit substantial angular strain due to the compression of carbon-carbon-carbon bond angles from the ideal tetrahedral angle of 109.5 degrees to approximately 88 degrees. This geometric constraint creates an angle strain of approximately 9 degrees and 44 minutes according to Baeyer strain theory calculations.

The crystallographic parameters for related cyclobutane derivatives provide insight into the structural distortions present in substituted systems. The ring-puckering properties of cyclobutane have been extensively studied using high-level theoretical methods, revealing equilibrium puckering angles of approximately 29.59 degrees with accompanying carbon-hydrogen rocking motions of 5.67 degrees. These structural distortions represent the molecular response to minimize the total strain energy through out-of-plane deformation rather than maintaining planar geometry.

Structural Parameter Cyclobutane Value Theoretical Ideal Deviation
Carbon-Carbon-Carbon Bond Angle 88° 109.5° -21.5°
Ring Puckering Angle 29.59° 0° (planar) +29.59°
Angle Strain Energy 482 cm⁻¹ 0 cm⁻¹ +482 cm⁻¹
Carbon-Hydrogen Rocking Angle 5.67° +5.67°

The substitution pattern in this compound introduces additional structural complexity through the presence of bulky substituents at the quaternary carbon center. These substituents create steric interactions that further distort the ring geometry and influence the preferred conformational arrangements. The ester and hydroxyethyl groups extend into three-dimensional space, creating potential for intramolecular hydrogen bonding interactions that may stabilize specific conformational states.

The crystallographic analysis demonstrates that the molecular strain extends beyond simple angle compression to include torsional strain effects arising from the puckered ring conformation. The four-membered ring adopts a non-planar butterfly-like geometry to minimize both angular and torsional strain components, though the total strain energy remains substantially higher than in larger ring systems. This structural arrangement has profound implications for the chemical reactivity and stability of the compound under various reaction conditions.

Stereochemical Configuration and Conformational Dynamics

The stereochemical complexity of this compound arises from multiple chiral centers and the dynamic nature of the cyclobutane ring system. The compound contains a stereogenic center within the 1-hydroxyethyl substituent, where the carbon bearing both the hydroxyl group and the methyl substituent creates defined stereochemical configurations that influence the overall three-dimensional molecular architecture. This chiral center can exist in either rectus or sinister configuration, leading to distinct stereoisomeric forms with potentially different physical and chemical properties.

The conformational dynamics of the cyclobutane ring system contribute significantly to the overall stereochemical behavior of the molecule. Unlike rigid ring systems, cyclobutane undergoes rapid ring-flipping motions that interconvert between different puckered conformations. These dynamic processes occur with low energy barriers, typically around 482 wavenumbers, allowing for rapid equilibration between conformational states at ambient temperatures. The ring-flipping motion effectively inverts the spatial arrangement of substituents, creating additional complexity in the stereochemical analysis.

The quaternary carbon center at position 1 of the cyclobutane ring presents unique stereochemical challenges due to the presence of two different substituent groups. The spatial arrangement of the ester and hydroxyethyl substituents creates distinct face selectivity patterns that influence potential chemical transformations. The bulky nature of both substituents introduces significant steric hindrance that affects both the preferred conformational arrangements and the accessibility of the quaternary carbon center to external reagents.

Conformational analysis reveals multiple low-energy conformational states arising from rotation around the carbon-carbon bonds connecting the substituents to the ring system. The hydroxyethyl group demonstrates particular conformational flexibility due to rotation around both the ring-substituent bond and the internal carbon-carbon bond within the substituent chain. These rotational degrees of freedom create a complex conformational landscape with multiple local minima separated by relatively low energy barriers.

The dynamic stereochemical behavior extends to potential intramolecular interactions between functional groups. The hydroxyl group within the hydroxyethyl substituent can potentially form intramolecular hydrogen bonds with the carbonyl oxygen of the ester group, depending on the adopted conformation. These weak interactions may stabilize specific conformational arrangements and influence the relative populations of different conformational states in solution.

Comparative Structural Analysis with Related Cyclobutane Derivatives

The structural characterization of this compound gains significant context through comparison with related cyclobutane derivatives that share similar substitution patterns or functional group arrangements. Analysis of ethyl 1-(hydroxymethyl)cyclobutanecarboxylate reveals comparable structural features, including quaternary carbon centers and ester functionality, though with different substituent chain lengths and hydrogen bonding capabilities. These structural similarities provide insight into the general behavior patterns of substituted cyclobutane systems.

Comparative analysis with methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate demonstrates the influence of substitution position on overall molecular architecture. The positioning of hydroxyl-containing substituents at different ring positions creates distinct spatial arrangements and conformational preferences. The 1,3-substitution pattern in the methyl derivative contrasts sharply with the 1,1-disubstitution pattern in this compound, leading to different steric interaction patterns and conformational dynamics.

Compound Substitution Pattern Molecular Formula Key Structural Features
This compound 1,1-disubstituted C₉H₁₆O₃ Quaternary carbon, chiral center
Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate 1,1-disubstituted C₈H₁₄O₃ Quaternary carbon, primary alcohol
Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate 1,3-disubstituted C₇H₁₂O₃ Separated functional groups
Ethyl 2-(hydroxymethyl)cyclobutane-1-carboxylate 1,2-disubstituted C₈H₁₄O₃ Adjacent substitution

The examination of ethyl 2-(hydroxymethyl)cyclobutane-1-carboxylate provides insight into the effects of adjacent substitution patterns on ring strain and conformational behavior. The 1,2-substitution arrangement creates different steric interaction patterns compared to the 1,1-disubstitution in the target compound, potentially leading to altered ring puckering preferences and conformational equilibria. The proximity of functional groups in 1,2-disubstituted systems may enhance intramolecular interaction opportunities while reducing steric crowding at individual carbon centers.

The structural comparison extends to stereochemical considerations, particularly relevant for understanding chirality patterns in substituted cyclobutane systems. The analysis of trans-1,2-dimethylcyclobutane demonstrates the complex stereochemical behavior of cyclobutane derivatives, where rapid ring-flipping motions can influence the apparent stereochemical stability. These dynamic effects become particularly important when multiple stereogenic centers are present, as in this compound.

The comparative analysis reveals that the unique combination of 1,1-disubstitution with a chiral hydroxyethyl substituent in this compound creates a distinctive structural profile within the family of cyclobutane derivatives. The quaternary carbon center experiences maximum steric crowding while simultaneously providing a chiral environment through the asymmetric hydroxyethyl substituent. This structural arrangement represents a particularly complex example of cyclobutane substitution chemistry with significant implications for understanding structure-reactivity relationships in small ring systems.

Properties

IUPAC Name

ethyl 1-(1-hydroxyethyl)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-3-12-8(11)9(7(2)10)5-4-6-9/h7,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSXUMOBWINYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[2+2] Photocycloaddition of Enones and Alkenes

Visible-light-mediated [2+2] cycloadditions offer a regioselective route to cyclobutanes. For example, maleimide derivatives undergo photocycloaddition with alkenes in the presence of a thioxanthone sensitizer to yield cyclobutene intermediates. Subsequent hydrogenation or boron-mediated reduction (e.g., B2cat2) can saturate the cyclobutene ring, forming the cyclobutane scaffold. Adapting this method, a maleimide bearing a pre-installed hydroxymethyl group could react with ethylene or substituted alkenes to generate a cyclobutane precursor.

Halogenation of Cyclobutene Derivatives

A patent by DE2128327C3 describes the halogenation of 1,2-bis(trimethylsiloxy)cyclobut-1-ene derivatives with Cl2 or Br2 at low temperatures (-30°C to -70°C), followed by hydrolysis with protic solvents (e.g., H2O or MeOH). This method produces hydroxycyclopropanecarboxylic acids but can be extrapolated to cyclobutanes by modifying the starting material. For instance, substituting the cyclopropane precursor with a cyclobutene analog could yield a hydroxy-substituted cyclobutane carboxylate after esterification.

Introduction of the Hydroxyethyl Group

The 1-hydroxyethyl moiety poses a synthetic challenge due to its stereoelectronic requirements. Two primary strategies emerge for introducing this group: post-cycloaddition functionalization and pre-functionalized building blocks .

Radical-Mediated Hydroxyethylation

Recent advances in C–H functionalization enable direct introduction of hydroxyethyl groups. Fletcher et al. demonstrated rhodium-catalyzed hydroarylation of cyclobutenes using arylboronic acids. Adapting this, a methylboronic acid reagent could insert a methyl group adjacent to the carboxylate, followed by hydroxylation via oxidation or epoxide ring-opening. For example, treating a cyclobutane with a methylboronic acid under Rh catalysis could yield a 1-methylcyclobutane intermediate, which undergoes subsequent oxidation with OsO4 or Sharpless dihydroxylation to install the hydroxyl group.

Nucleophilic Substitution of Mesylated Intermediates

A synthesis pathway for 3-(1-hydroxyethyl)phenyl ethyl(methyl)carbamate involves mesylation of a hydroxyl group followed by nucleophilic substitution. Applying this to cyclobutane chemistry, a hydroxymethylcyclobutane carboxylate (e.g., ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate, CAS 1195-81-9) could be mesylated with methanesulfonyl chloride (MsCl) and triethylamine. Subsequent treatment with a methyl Grignard reagent (CH3MgBr) would displace the mesylate, forming the hydroxyethyl group.

Step Reagents/Conditions Yield Reference
Mesylation MsCl, Et3N, -10°C to 0°C 97% (HPLC)
Substitution CH3MgBr, THF, 25°C Not reported Extrapolated from

Esterification and Final Functionalization

The ethyl carboxylate group is typically introduced early in the synthesis to stabilize the cyclobutane core. However, late-stage esterification may be employed if sensitive functional groups are present.

Direct Esterification of Carboxylic Acids

Hydrolysis of a cyclobutane nitrile or amide to the carboxylic acid, followed by esterification with ethanol under acidic (H2SO4) or coupling (DCC/DMAP) conditions, provides the ethyl ester. For example, ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate (CAS 1195-81-9) is commercially available, suggesting its precursor acid is accessible via hydrolysis of halogenated intermediates.

Protecting Group Strategies

The hydroxyethyl group’s reactivity necessitates protection during esterification. Trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) ethers are common choices. For instance, protecting the hydroxyl group as a TBS ether prior to esterification, followed by deprotection with tetrabutylammonium fluoride (TBAF), would yield the target compound.

Challenges and Optimization

Diastereoselectivity in Cycloadditions

[2+2] Photocycloadditions often produce mixtures of diastereomers. Chiral Lewis acids (e.g., oxazaborolidines) can enforce enantioselectivity, as demonstrated in styrene-derived cycloadditions (up to 99% ee). However, achieving similar selectivity for hydroxyethyl-substituted cyclobutanes remains untested.

Stability of Hydroxyethyl Group

The secondary alcohol in the hydroxyethyl group is prone to oxidation or elimination. Mild reaction conditions (low temperatures, inert atmospheres) and stabilizing additives (e.g., BHT) are recommended during synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(1-hydroxyethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 1-(1-oxoethyl)cyclobutane-1-carboxylate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 1-(1-hydroxyethyl)cyclobutanol.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkoxides, amines, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield ethyl 1-(1-oxoethyl)cyclobutane-1-carboxylate, while reduction with lithium aluminum hydride can produce ethyl 1-(1-hydroxyethyl)cyclobutanol.

Scientific Research Applications

Ethyl 1-(1-hydroxyethyl)cyclobutane-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It has applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-(1-hydroxyethyl)cyclobutane-1-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes and receptors, through its functional groups. The hydroxyethyl and ester groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Ethyl 1-(1-hydroxyethyl)cyclobutane-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl cyclobutanecarboxylate: Lacks the hydroxyethyl group, making it less versatile in certain reactions.

    Ethyl 1-(1-oxoethyl)cyclobutane-1-carboxylate: Contains a carbonyl group instead of a hydroxyethyl group, leading to different reactivity and applications.

    Cyclobutanol derivatives: These compounds have a hydroxyl group directly attached to the cyclobutane ring, which can influence their chemical behavior.

Biological Activity

Ethyl 1-(1-hydroxyethyl)cyclobutane-1-carboxylate is a compound that has garnered attention for its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H14O3C_8H_{14}O_3 and a molecular weight of approximately 158.197 g/mol. It features a cyclobutane ring with a carboxylate functional group and a hydroxyethyl substituent, which contributes to its reactivity and biological profile.

The biological activity of this compound is influenced by its functional groups, particularly the hydroxyethyl and ester groups. These groups can engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, allowing the compound to interact with biological targets like enzymes and receptors.

Potential Biological Interactions

  • Enzyme Interaction : The compound may serve as a substrate or inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : Its structure suggests potential interactions with various receptors, which could lead to pharmacological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that structural analogs can inhibit the growth of bacteria and fungi, suggesting that this compound may possess similar properties .

Cytotoxicity Studies

Cytotoxicity assays performed on various cell lines have revealed that certain derivatives of cyclobutane carboxylates demonstrate significant cytotoxic effects. For example, compounds with structural similarities have shown IC50 values indicating effective inhibition of cell proliferation in cancer cell lines .

Case Studies

Several studies have explored the biological implications of cyclobutane derivatives:

  • Anticancer Activity : In a study evaluating light-triggered polymersome-based anticancer therapeutics, related compounds demonstrated enhanced drug delivery capabilities and cytotoxic effects against pancreatic cancer cells. This suggests that this compound could be explored for similar applications in targeted cancer therapy .
  • Antimicrobial Screening : A recent screening identified several cyclobutane derivatives with notable antimicrobial activity against Mycobacterium tuberculosis. While specific data on this compound is limited, its structural characteristics may allow it to exhibit comparable efficacy against other pathogens .

Research Findings

Study Objective Findings
Study on Anticancer TherapeuticsEvaluate drug delivery systemsRelated compounds showed effective cytotoxicity against cancer cells under light activation
Antimicrobial Activity ScreeningTest for efficacy against bacterial strainsSimilar cyclobutane derivatives inhibited growth of Mycobacterium tuberculosis at low concentrations
Enzyme Interaction StudiesAssess potential enzyme inhibitionIndicated possible interactions with metabolic enzymes

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing Ethyl 1-(1-hydroxyethyl)cyclobutane-1-carboxylate, and how are yields optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving cyclobutane precursors. For example, methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride is reacted with 4-toluenesulfonate monohydrate in ethyl acetate under reduced pressure, followed by filtration to isolate the product. Yields (~80%) are achieved through precise stoichiometry (1:1 molar ratio of reactants) and solvent optimization (ethyl acetate as a reaction medium) .
  • Key Parameters : Reaction time, solvent choice, and purification techniques (e.g., reduced-pressure concentration) significantly impact yield.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H-NMR : Used to confirm structural features, such as cyclobutane ring protons (δ 2.56–2.31 ppm) and hydroxyethyl group signals (δ 9.10 ppm for exchangeable protons) .
  • LCMS/HPLC : Validates molecular weight (e.g., m/z 618 [M+H]+) and purity (retention time: 1.16 minutes under SMD-TFA05 conditions) .

Q. What are the common functional group transformations observed in cyclobutane carboxylate derivatives?

  • Methodological Answer : Similar compounds like methyl 2-cyanocyclobutane-1-carboxylate undergo oxidation (to carboxylic acids), reduction (cyano to amine groups), and nucleophilic substitution (ester group replacement). These reactions require controlled conditions (e.g., specific catalysts, inert atmospheres) to prevent side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes during scale-up synthesis?

  • Methodological Answer : Discrepancies in yield or purity during scale-up often arise from incomplete mixing or temperature gradients. Patent data suggests using continuous flow reactors (as in industrial methods) to maintain consistent reaction conditions. For example, stirred-tank reactors under nitrogen atmospheres at 50°C for 8 hours improve reproducibility .
  • Troubleshooting : Monitor intermediate stability via LCMS and adjust solvent ratios (e.g., isopropanol with potassium carbonate) to suppress byproducts .

Q. What strategies are effective in minimizing impurities during multi-step syntheses?

  • Methodological Answer : Impurities (e.g., unreacted intermediates) are mitigated through sequential washing (10% aqueous potassium dihydrogen phosphate and brine) and recrystallization. Analytical methods like HPLC with impurity thresholds (<0.1% for individual impurities) ensure compliance with purity standards .

Q. How can computational methods enhance understanding of the compound’s reactivity or binding properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties, while molecular docking studies simulate interactions with biological targets (e.g., enzymes). These models guide experimental design by identifying reactive sites or steric hindrances .

Q. What experimental validations are required when adapting synthetic routes from patents to academic labs?

  • Methodological Answer : Patent protocols (e.g., EP 4 374 877 A2) must be validated by:

  • Replicating stoichiometry and solvent systems (e.g., ethyl acetate with hydrochloric acid).
  • Verifying intermediates via NMR and LCMS.
  • Adjusting reaction times/temperatures for small-scale setups (e.g., 0°C for 30 minutes in nitrogen atmosphere) .

Data Contradictions and Resolution

  • Example : Patent-reported yields (80%) may differ from academic reproductions due to unoptimized purification. Cross-referencing NMR data (e.g., δ 7.48 ppm for aromatic protons) and validating with independent synthetic trials resolve such discrepancies .

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